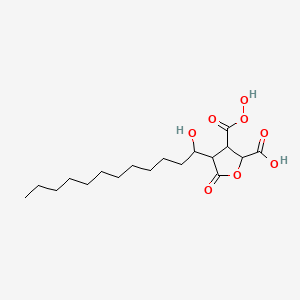
Cinatrin C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinatrin C2 is a complex organic compound with a unique structure that includes a peroxy group, a hydroxyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinatrin C2 typically involves multiple steps:
Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under controlled temperature conditions.
Introduction of the Peroxy Group: The peroxy group can be introduced via a peroxidation reaction. This involves the reaction of the oxolane derivative with a peroxide reagent, such as hydrogen peroxide, in the presence of a catalyst.
Addition of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction. This can be achieved by reacting the intermediate compound with a hydroxylating agent, such as osmium tetroxide, under mild conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the peroxy group, converting it into a hydroxyl group or an ether.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alcohols (for esterification) and amines (for amidation).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl or ether derivatives.
Substitution: Formation of esters or amides.
科学的研究の応用
Chemistry
In chemistry, Cinatrin C2 is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. Its peroxy group can generate reactive oxygen species, which can be used to study oxidative stress and its effects on biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to generate reactive oxygen species makes it a candidate for use in cancer therapy, where it can induce oxidative damage in cancer cells.
Industry
In industry, this compound is used as an intermediate in the synthesis of various chemicals. Its unique structure allows it to be used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of Cinatrin C2 involves the generation of reactive oxygen species through the decomposition of its peroxy group. These reactive oxygen species can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage. This mechanism is particularly relevant in its potential therapeutic applications, where it can induce oxidative stress in target cells.
類似化合物との比較
Similar Compounds
3-Carbonoperoxoyl-4-(1-hydroxydecyl)-5-oxooxolane-2-carboxylic acid: Similar structure but with a shorter alkyl chain.
3-Carbonoperoxoyl-4-(1-hydroxytetradecyl)-5-oxooxolane-2-carboxylic acid: Similar structure but with a longer alkyl chain.
3-Carbonoperoxoyl-4-(1-hydroxyhexyl)-5-oxooxolane-2-carboxylic acid: Similar structure but with a different alkyl chain length.
Uniqueness
The uniqueness of Cinatrin C2 lies in its specific alkyl chain length and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
136266-36-9 |
|---|---|
分子式 |
C18H30O8 |
分子量 |
374.4 g/mol |
IUPAC名 |
3-carbonoperoxoyl-4-(1-hydroxydodecyl)-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12(19)13-14(18(23)26-24)15(16(20)21)25-17(13)22/h12-15,19,24H,2-11H2,1H3,(H,20,21) |
InChIキー |
PGSIZGNMLWEDQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C1C(C(OC1=O)C(=O)O)C(=O)OO)O |
正規SMILES |
CCCCCCCCCCCC(C1C(C(OC1=O)C(=O)O)C(=O)OO)O |
同義語 |
cinatrin C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















